2-(Bromomethyl)propane-1,3-diol
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Overview
Description
2-(Bromomethyl)propane-1,3-diol: 2,2-bis(bromomethyl)propane-1,3-diol , is an organic compound with the molecular formula C5H10Br2O2 . It appears as a white crystalline powder and is primarily used as a reactive flame retardant. This compound is soluble in solvents like toluene, ethanol, ethylene glycol, propylene glycol, and acetone, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. One common method is to react pentaerythritol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the hydroxymethyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(Bromomethyl)propane-1,3-diol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols
Scientific Research Applications
Chemistry: 2-(Bromomethyl)propane-1,3-diol is used as a building block in organic synthesis, particularly in the preparation of flame-retardant materials. It is also used in the synthesis of various polymers and resins .
Biology and Medicine: The compound has been studied for its potential use in biomedical applications, including drug delivery systems and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is widely used as a flame retardant in the production of unsaturated polyester resins, thermoplastic resins, and polyurethane resins. It is also used in the manufacturing of rigid polyurethane foam .
Mechanism of Action
The primary mechanism by which 2-(Bromomethyl)propane-1,3-diol exerts its effects is through its bromine atoms. The bromine atoms act as flame retardants by interfering with the combustion process. When exposed to heat, the compound releases bromine radicals that react with free radicals generated during combustion, thereby inhibiting the propagation of the flame .
Comparison with Similar Compounds
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Comparison: 2-(Bromomethyl)propane-1,3-diol is unique due to its dual bromomethyl groups, which enhance its flame-retardant properties compared to other similar compounds. Its structure allows for efficient incorporation into polymer matrices, providing superior flame retardancy with minimal impact on the mechanical properties of the base resin .
Properties
IUPAC Name |
2-(bromomethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-4(2-6)3-7/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECNULCVUEEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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